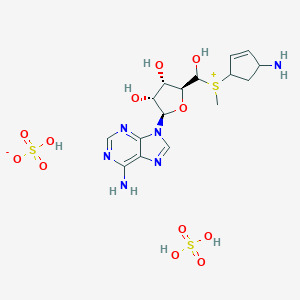
N,3-dimethylpyridin-2-amine
Übersicht
Beschreibung
N,3-Dimethylpyridin-2-amine is a chemical compound with the CAS Number: 156267-13-9 . It has a molecular weight of 122.17 . It is stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of N,3-dimethylpyridin-2-amine and similar compounds has been studied . One method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides .Molecular Structure Analysis
The molecular structure of N,3-Dimethylpyridin-2-amine is represented by the linear formula C7H10N2 . The InChI code for this compound is 1S/C7H10N2/c1-6-4-3-5-9-7(6)8-2/h3-5H,1-2H3, (H,8,9) .Chemical Reactions Analysis
N,3-Dimethylpyridin-2-amine can undergo various chemical reactions. For instance, Burkholderia sp. MAK1 can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .Physical And Chemical Properties Analysis
N,3-Dimethylpyridin-2-amine is stored in a dark place, under an inert atmosphere, at room temperature . It has a molecular weight of 122.17 .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
N,N-Dimethylaminopyridines are widely used in the synthesis of biologically active compounds of the pyridine series . These compounds have a wide range of applications in medicinal chemistry and drug discovery.
Catalyst in Organic Reactions
N,N-dimethylpyridin-4-amine (DMAP) is of particular importance as it catalyzes numerous organic reactions . It is widely used as a base catalyst in organic synthesis .
Synthesis of N,N-Dimethylaminopyridines
A novel one-pot procedure has been proposed for the synthesis of 2- and 4-(dimethylamino)pyridines from commercially available aminopyridines . This procedure provides high yields of the target products, and it can be regarded as an alternative to the known methods of synthesis of N,N-dimethylpyridin-4-amine (DMAP) .
Synthesis of Indoles and 1H-Tetrazoles
New N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids (ILs) have been synthesized and used as new and efficient catalysts for the facile synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .
5. Structural and Transport Properties of Ionic Liquids Molecular dynamics simulations have been applied to evaluate the structural and transport properties of ionic liquids based on N,N-dimethylpyridin-4-amine .
Stability Evaluation
An MP2 method has been applied to evaluate the stability of the compound via binding energy calculations .
Safety and Hazards
Zukünftige Richtungen
The future directions for N,3-dimethylpyridin-2-amine could involve further exploration of its synthesis and applications. The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides . This could open up new avenues for the use of this compound in various industries.
Wirkmechanismus
Target of Action
N,3-Dimethylpyridin-2-amine, also known as 2-Dimethylaminopyridine , is a compound that is widely used in the synthesis of biologically active compounds of the pyridine series . .
Mode of Action
It is known that n,n-dimethylaminopyridines, a class of compounds to which n,3-dimethylpyridin-2-amine belongs, are widely used as base catalysts in organic synthesis . This suggests that N,3-dimethylpyridin-2-amine may interact with its targets by facilitating chemical reactions.
Biochemical Pathways
Given its role as a base catalyst in organic synthesis , it is likely that N,3-dimethylpyridin-2-amine influences a variety of biochemical pathways by facilitating the reactions within these pathways.
Pharmacokinetics
The compound’s molecular weight is 12217 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
Given its role as a base catalyst in organic synthesis , it is likely that N,3-dimethylpyridin-2-amine facilitates a variety of chemical reactions at the molecular level, potentially leading to various cellular effects.
Eigenschaften
IUPAC Name |
N,3-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-4-3-5-9-7(6)8-2/h3-5H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLYAMRVRNNGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethylpyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone](/img/structure/B120962.png)

